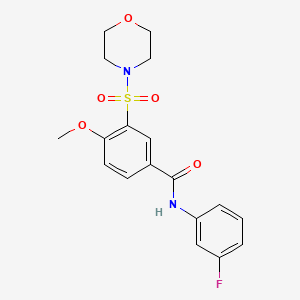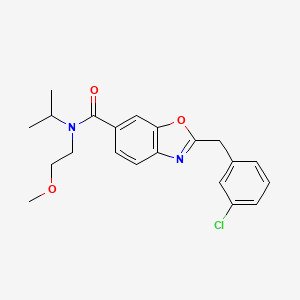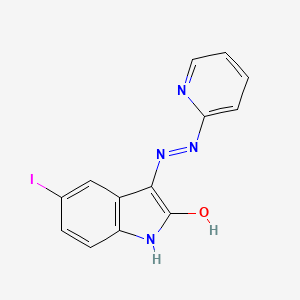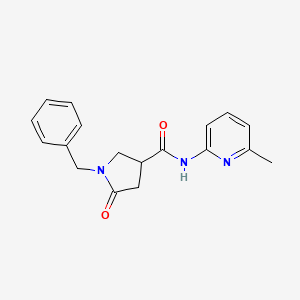
N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide, also known as pyridaben, is a pesticide that is widely used in agriculture to control mites and other pests. It belongs to the chemical class of acaricides and is known for its high efficacy against a wide range of pests.
Applications De Recherche Scientifique
Pyridaben has been extensively studied for its acaricidal properties. It has been shown to be highly effective against a wide range of mites, including Tetranychus urticae, Panonychus citri, and Eotetranychus carpini. Pyridaben has also been used in the study of insecticide resistance mechanisms in mites.
Mécanisme D'action
Pyridaben acts as a mitochondrial electron transport chain inhibitor, specifically targeting complex I. This results in a disruption of mitochondrial respiration and energy production, leading to cell death in the target organism.
Biochemical and Physiological Effects:
Pyridaben has been shown to have a low toxicity to mammals and birds, with no significant effects on reproductive or developmental endpoints. However, it can have toxic effects on non-target organisms such as bees and aquatic invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridaben is a highly effective acaricide and has been widely used in laboratory experiments to study mite biology and insecticide resistance mechanisms. However, its high efficacy can also make it difficult to study the effects of other compounds on mites, as N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide may mask or interfere with the observed effects.
Orientations Futures
Future research on N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide could focus on developing new formulations or delivery methods to improve its efficacy and reduce its impact on non-target organisms. There is also a need for further research on the mechanisms of insecticide resistance in mites, and the potential for this compound to be used in integrated pest management programs.
Méthodes De Synthèse
Pyridaben can be synthesized by reacting 2-(2-methylphenoxy)propanol with 5-chloro-2-pyridinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with an amine such as diethylamine to yield N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-5-3-4-6-13(10)20-11(2)15(19)18-14-8-7-12(16)9-17-14/h3-9,11H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWWTLRHBAKQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5012996.png)



![2-[acetyl(ethyl)amino]-5-methylbenzoic acid](/img/structure/B5013011.png)
![2-(1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5013013.png)
![1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5013025.png)
![3-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate](/img/structure/B5013031.png)


![N-[4-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5013062.png)

![3,3'-methylenebis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid)](/img/structure/B5013078.png)
![2-(methoxymethyl)-3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5013094.png)